3-Hydroxy-11-ursen-28,13-olide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35959-05-8 |
|---|---|
Molecular Formula |
C30H46O3 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
(1S,4S,5R,10S,13S,17S,19S,20R)-10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one |
InChI |
InChI=1S/C30H46O3/c1-18-8-14-29-17-16-28(7)27(6)13-9-20-25(3,4)22(31)11-12-26(20,5)21(27)10-15-30(28,33-24(29)32)23(29)19(18)2/h10,15,18-23,31H,8-9,11-14,16-17H2,1-7H3/t18-,19+,20?,21?,22+,23?,26+,27-,28+,29+,30+/m1/s1 |
InChI Key |
UVBLDLGZDSGCSN-MWOWFCOASA-N |
SMILES |
CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)O)(C)C)C)C |
Isomeric SMILES |
C[C@@H]1CC[C@]23CC[C@]4([C@@]5(CCC6[C@@](C5C=C[C@@]4(C2[C@H]1C)OC3=O)(CC[C@@H](C6(C)C)O)C)C)C |
Canonical SMILES |
CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)O)(C)C)C)C |
Appearance |
Powder |
Origin of Product |
United States |
Occurrence, Isolation, and Distribution of 3 Hydroxy 11 Ursen 28,13 Olide
Phytochemical Investigations and Plant Sources
Isolation from Eucalyptus viminalis
The leaves of Eucalyptus viminalis, commonly known as the Manna Gum or Ribbon Gum, have been identified as a source of 3-Hydroxy-11-ursen-28,13-olide. biocrick.com Phytochemical studies involving the extraction and fractionation of compounds from the leaves of this tree have led to the successful isolation of this triterpenoid (B12794562). biocrick.com
Presence in Potentilla chinensis
Potentilla chinensis, a plant species belonging to the Rosaceae family, has been found to contain this compound. nih.gov Investigations into the chemical constituents of this plant have utilized techniques such as silica (B1680970) gel column chromatography and Sephadex LH-20 gel column chromatography for the isolation and purification of various compounds, including this compound. nih.gov The identification of this compound in P. chinensis was confirmed through the analysis of spectral data. nih.govresearchgate.net This was the first time this and several other compounds were isolated from this particular species. nih.gov
Detection in Alstonia scholaris
The medicinal plant Alstonia scholaris, a member of the Apocynaceae family, has been shown to contain this compound. nih.govnih.govresearchgate.net Specifically, phytochemical analysis of the leaf extract of A. scholaris led to the isolation and structural identification of six pentacyclic triterpenoids, one of which was this compound. nih.govnih.govresearchgate.netmdpi.com The structure of the compound was determined using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov
Identification in Catharanthus roseus
Catharanthus roseus, another member of the Apocynaceae family, has been identified as a botanical source of this compound. icm.edu.plicm.edu.plresearchgate.net In a study focused on the chemical constituents of the whole plant, dichloromethane (B109758) and ethyl acetate (B1210297) extracts were subjected to purification processes. icm.edu.plicm.edu.plresearchgate.net This led to the isolation of 15 mg of this compound, along with several other compounds. icm.edu.plscispace.com This was the first report of the isolation of this compound from C. roseus in Vietnam. icm.edu.pl
Discovery in Olax subscorpioidea
The stem of Olax subscorpioidea has been found to contain this compound. tandfonline.com Through an integrated analysis of Mass Spectrometry/Mass Spectrometry (MS/MS) data using the Global Natural Products Social Molecular Networking (GNPS) workflow, researchers were able to dereplicate and identify 26 compounds from the plant, including this triterpenoid. tandfonline.com
Other Botanical Sources
Beyond the aforementioned species, this compound has been reported in other organisms. These include Hymenodictyon orixense and Ilex paraguariensis. nih.gov Additionally, it has been found in Fadogia tetraquetra var. tetraquetra. medchemexpress.com Bioassay-guided fractionation of a methanol (B129727) extract from the fruits of Eucalyptus camaldulensis also yielded this compound. chemfaces.com
Data Tables
Table 1: Plant Sources of this compound
| Plant Species | Family | Plant Part Used for Isolation |
| Eucalyptus viminalis | Myrtaceae | Leaves biocrick.com |
| Potentilla chinensis | Rosaceae | Not specified nih.govresearchgate.net |
| Alstonia scholaris | Apocynaceae | Leaves nih.govnih.govmdpi.com |
| Catharanthus roseus | Apocynaceae | Whole plant icm.edu.plicm.edu.plresearchgate.net |
| Olax subscorpioidea | Olacaceae | Stem tandfonline.com |
| Hymenodictyon orixense | Rubiaceae | Not specified nih.gov |
| Ilex paraguariensis | Aquifoliaceae | Not specified nih.gov |
| Fadogia tetraquetra var. tetraquetra | Rubiaceae | Not specified medchemexpress.com |
| Eucalyptus camaldulensis | Myrtaceae | Fruits chemfaces.com |
Isolation Methodologies from Biological Matrices
The isolation of this compound from plant material is a multi-stage process that begins with extraction to create a crude mixture, followed by various chromatographic techniques to purify the target compound.
Chromatographic Purification Techniques
Chromatography is essential for separating this compound from the complex mixture of phytochemicals present in the crude extract. Several methods are employed, often in succession, to achieve high purity.
Silica gel column chromatography is a fundamental and widely used technique for the purification of triterpenoids. researchgate.net This method separates compounds based on their polarity. The crude extract is loaded onto a column packed with silica gel, and a solvent or a gradient of solvents (mobile phase) is passed through the column. phytojournal.com Less polar compounds elute first, while more polar compounds are retained longer on the polar silica gel.
In the isolation of triterpenoids from Potentilla chinensis, which included this compound, silica gel column chromatography was a key purification step. bvsalud.orgnih.gov Similarly, researchers isolating triterpenes from Diospyros montana used a silica gel column and eluted with a cyclohexane (B81311):ethyl acetate (8:2) solvent system to separate fractions. phytojournal.com This technique is often used as a primary fractionation step before further purification. core.ac.uk
Sephadex LH-20 is a versatile chromatography medium made from hydroxypropylated dextran (B179266) that has both hydrophilic and lipophilic properties. cytivalifesciences.comvwr.com This dual nature allows for unique chromatographic selectivity, making it suitable for separating natural products like terpenoids. cytivalifesciences.comfishersci.at It can separate molecules based on size (gel filtration) or by partition chromatography, depending on the solvent used. cytivalifesciences.com
This technique was employed in tandem with silica gel chromatography to isolate and purify this compound from the chemical constituents of Potentilla chinensis. bvsalud.orgnih.gov The use of Sephadex LH-20 is often a subsequent step to silica gel chromatography, providing finer separation of closely related compounds. researchgate.net
Preparative High-Performance Liquid Chromatography (PHPLC) is a high-resolution purification technique used to isolate specific compounds from a complex mixture. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater quantities of material. In the isolation of tetracyclic triterpenes from Euphorbia nicaeensis, semipreparative normal-phase (NP)-HPLC was used as a final purification step after initial fractionation by flash chromatography. ceon.rs This method is particularly useful for separating structurally similar compounds that are difficult to resolve using lower-resolution column chromatography techniques. researchgate.net
Flash chromatography is a modification of traditional column chromatography that uses pressure to increase the flow rate of the mobile phase, leading to faster and more efficient separations. researchgate.net It is a common method for the rapid purification of organic compounds. iiarjournals.org
In the isolation of compounds from Catharanthus roseus, fractions obtained from initial column chromatography were rechromatographed over a flash silica gel column. icm.edu.plscispace.com Specifically, elution with a solvent mixture of dichloromethane and methanol (CH2Cl2:MeOH, 93:7) yielded pure this compound. icm.edu.placademicoa.comscispace.com This demonstrates its utility as a secondary, high-resolution purification step.
Solvent Extraction Protocols
The initial step in isolating this compound from plant matrices is solvent extraction. The choice of solvent is critical and is based on the polarity of the target compound. Triterpenoids are typically extracted using a range of organic solvents.
Commonly used solvents for the extraction of triterpene acids include methanol, ethanol, chloroform, and ethyl acetate, or mixtures thereof. nih.gov The process often involves macerating or refluxing the dried and powdered plant material with the selected solvent. For example, the extraction of triterpenoids from apple peels involved using ethyl acetate, followed by a degreasing step with cyclohexane to remove non-polar lipids. acs.org
A general procedure involves sequential fractionation with solvents of increasing polarity. For instance, an ethanolic extract can be partitioned successively with petroleum ether, chloroform, and ethyl acetate. phytojournal.com this compound itself is reported to be soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, which informs the selection of appropriate extraction and chromatographic solvents. biocrick.comchemfaces.com In some protocols, ultrasound-assisted extraction is used to improve efficiency, as seen in the extraction of triterpenoids from Carya cathayensis husks using 75% ethanol. maxapress.com
Bioassay-Guided Fractionation Strategies
Bioassay-guided fractionation is a crucial methodology in the field of natural product chemistry, enabling the targeted isolation of biologically active compounds from complex mixtures. This strategy systematically uses a specific biological assay to monitor the activity of interest through sequential separation steps of a crude plant extract. The primary objective is to isolate the pure, active compound responsible for the observed biological effect. For this compound, this technique has been fundamental to its identification and isolation from various botanical sources, often as part of research targeting new therapeutic agents.
The procedure begins with a crude extract from a selected plant, which undergoes an initial biological screening. If the extract shows promising activity, it is subjected to various chromatographic fractionation techniques. These methods include solvent-solvent partitioning and column chromatography. Following each separation stage, the resultant fractions are evaluated using the selected bioassay. The most potent fractions are then chosen for further purification, often employing high-performance liquid chromatography (HPLC). This iterative process of separation and testing continues until a pure, active compound is obtained. The final step involves elucidating its chemical structure using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
This systematic approach has been successfully applied in the discovery of this compound. For example, research focused on identifying compounds with antiproliferative or antibacterial properties has utilized bioassay-guided fractionation to isolate this ursane-type triterpenoid. The selection of the bioassay is critical and depends on the research focus. Common assays measure cytotoxicity against cancer cell lines, anti-inflammatory effects, or antimicrobial activity. chemfaces.comnih.gov
One study detailed the use of bioassay-guided chromatography to isolate antibacterial compounds from Alstonia scholaris. nih.govmdpi.com An ethyl acetate portion of the initial extract was separated into 34 fractions. nih.gov The fractions demonstrating antibacterial activity were further purified, leading to the isolation of six pentacyclic triterpenoids, one of which was identified as this compound. nih.govmdpi.com Similarly, a bioassay-guided fractionation of a methanol extract from the fruits of Eucalyptus camaldulensis with moderate antiproliferative activity against the A2780 human ovarian cancer cell line also yielded this compound among other triterpenoids. chemfaces.com
The table below summarizes examples of bioassay-guided fractionation leading to the isolation of this compound.
| Plant Source | Initial Extract | Bioassay | Active Fraction | Isolated Compound |
| Alstonia scholaris | Leaf Extract | Antibacterial Activity | Ethyl Acetate Fraction | This compound nih.gov |
| Eucalyptus camaldulensis | Fruit Methanol Extract | Antiproliferative Activity (A2780 human ovarian cancer cell line) | Not specified | This compound chemfaces.com |
This methodical strategy not only streamlines the discovery of novel bioactive molecules like this compound but also provides a clear, activity-based rationale for their targeted isolation from complex natural sources.
Structural Elucidation and Advanced Spectroscopic Characterization of 3 Hydroxy 11 Ursen 28,13 Olide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules like 3-Hydroxy-11-ursen-28,13-olide. It provides detailed information about the carbon-hydrogen framework of the molecule.
One-Dimensional NMR (¹H and ¹³C NMR)
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental to the initial characterization of this compound.
The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule. For this compound, characteristic signals include a t-like signal for the vinylic proton at H-12 (around δ 5.26 ppm) and a doublet for the H-18 proton (around δ 2.20 ppm, J = 11.5 Hz). academicoa.com The spectrum also displays a series of singlets corresponding to the seven methyl groups, a doublet for another methyl group, and multiplets for the methine and methylene (B1212753) protons throughout the structure. academicoa.com
The ¹³C NMR spectrum provides information on the different types of carbon atoms present. Key signals for this compound include the carbonyl carbon of the lactone ring (C-28) at approximately δ 183.7 ppm, and the olefinic carbons C-12 and C-13 at around δ 125.6 ppm and δ 138.1 ppm, respectively. academicoa.comicm.edu.pl The carbon bearing the hydroxyl group (C-3) typically resonates around δ 76.9 ppm. academicoa.com The remaining carbon signals correspond to the intricate network of methine, methylene, and quaternary carbons of the ursane (B1242777) skeleton. academicoa.comicm.edu.pl
¹H NMR Spectroscopic Data (500 MHz, CDCl₃) of this compound
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |
|---|---|---|---|
| 5.26 | t-like | H-12 | |
| 2.58-2.51 | m | H-2a | |
| 2.41-2.36 | m | H-2b | |
| 2.20 | d | 11.5 | H-18 |
| 1.09 | s | CH₃ | |
| 1.08 | s | CH₃ | |
| 1.06 | s | CH₃ | |
| 1.03 | s | CH₃ | |
| 0.96 | d | 6.5 | CH₃ |
| 0.86 | d | 6.5 | CH₃ |
| 0.83 | s | CH₃ |
Data sourced from a study on compounds isolated from Catharanthus roseus. academicoa.com
¹³C NMR Spectroscopic Data (125 MHz, CDCl₃) of this compound
| Chemical Shift (δ ppm) | Carbon |
|---|---|
| 183.7 | C-28 |
| 138.1 | C-13 |
| 125.6 | C-12 |
| 76.9 | C-3 |
| 55.3, 52.6, 48.0, 47.4, 46.8, 42.1, 39.5, 39.3, 39.1, 38.8, 36.7, 36.6, 34.2, 32.5, 30.6, 28.0, 26.6, 24.1, 23.5, 23.4, 21.4, 21.2, 19.6, 17.0, 16.9, 15.2 | Remaining carbons |
Data compiled from studies on compounds from Catharanthus roseus. academicoa.comicm.edu.pl
Two-Dimensional NMR (APT, gHSQC, gHMBC)
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
Attached Proton Test (APT) or similar experiments like DEPT (Distortionless Enhancement by Polarization Transfer) help in differentiating between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
Gradient Heteronuclear Single Quantum Coherence (gHSQC) spectroscopy correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of proton and carbon signals for each C-H bond in the molecule. chemfaces.com
Gradient Heteronuclear Multiple Bond Correlation (gHMBC) is a powerful technique that reveals long-range correlations between protons and carbons (typically over two to three bonds). chemfaces.com This experiment is instrumental in connecting the different fragments of the molecule, for instance, by showing correlations from methyl protons to adjacent quaternary carbons, thereby piecing together the pentacyclic system and confirming the positions of the substituents.
Application in Structure Identification and Confirmation
The combined data from 1D and 2D NMR experiments allow for the complete assignment of all proton and carbon signals, confirming the ursane skeleton, the location of the double bond at C-11 and C-12, the hydroxyl group at C-3, and the formation of the γ-lactone ring between C-28 and C-13. chemfaces.comnih.govtandfonline.comicm.edu.pl These spectroscopic data serve as a fingerprint for the identification of this compound in various natural sources. academicoa.comtandfonline.comicm.edu.pl
Synergistic Approaches with Computational NMR
In some instances, computational methods are used in conjunction with experimental NMR data. Density Functional Theory (DFT) calculations can predict ¹³C NMR chemical shifts for proposed structures. Comparing these calculated shifts with the experimental data can provide further confidence in the structural assignment or help to revise a previously proposed structure. acs.org
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing triterpenoids like this compound. In positive ion mode, ESI-MS typically shows a sodium adduct ion [M+Na]⁺. academicoa.com For example, a signal at m/z 477.22 corresponds to the sodium adduct of a compound with a molecular weight of 454. academicoa.com In negative ion mode, a deprotonated molecule [M-H]⁻ can be observed, for instance at m/z 453.26. academicoa.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula, C₃₀H₄₆O₃ in this case. longdom.org
ESI-MS Data for this compound
| Ion Mode | Adduct | m/z |
|---|---|---|
| Positive | [M+Na]⁺ | 477.22 |
| Negative | [M-H]⁻ | 453.26 |
Data from a study on compounds isolated from Catharanthus roseus. academicoa.com
Tandem Mass Spectrometry (MS/MS) and Molecular Networking
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules. In the context of this compound, Electrospray Ionization (ESI) is a commonly employed soft ionization technique. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺. rsc.org One study reported the molecular ion peak at an m/z of 454, which corresponds to the molecular formula C₃₀H₄₆O₃. acs.org
The fragmentation of ursane-type triterpenoids in MS/MS often follows characteristic pathways. A common fragmentation is the retro-Diels-Alder (rDA) reaction in the C-ring, which provides significant structural information. acs.org For this compound, a notable fragment ion observed is [M+H-H₂O]⁺, resulting from the loss of a water molecule. rsc.org
Molecular networking, a modern approach in metabolomics, utilizes MS/MS data to group structurally related molecules. In studies of plant extracts containing this compound, this compound would cluster with other ursane-type triterpenoids, facilitating its identification in complex mixtures.
Table 1: Key Mass Spectrometry Data for this compound
| Ionization Mode | Observed Ion | m/z (mass-to-charge ratio) | Inferred Structural Information |
| ESI | [M]⁺ | 454 | Molecular Mass |
| ESI | [M+H-H₂O]⁺ | 437 | Presence of a hydroxyl group |
Ultraviolet-Visible (UV) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, such as conjugated systems. While detailed UV-Vis spectral data for this compound is not extensively reported in all studies, the presence of the α,β-unsaturated lactone system is expected to give rise to a characteristic absorption maximum in the UV region. For similar triterpenoid (B12794562) lactones, absorptions are typically observed. One study on a related compound, 3β-hydroxy-12-keto-9(11)-ursen-28,13β-olide, showed a UV absorption at 259 nm, indicative of an α,β-unsaturated ketone, which is a different chromophore but suggests the region where ursane-type compounds with unsaturation may absorb. More specific data for this compound is needed for a complete UV-Vis characterization.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of this compound, several key absorption bands are observed that confirm its structural features. The presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3400 cm⁻¹. A strong absorption peak around 1770 cm⁻¹ is characteristic of the carbonyl group (C=O) in a γ-lactone ring. acs.org The double bond (C=C) in the ursene skeleton typically shows a weaker absorption in the region of 1640-1680 cm⁻¹.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) |
| Hydroxyl (-OH) stretch | ~3400 |
| Lactone Carbonyl (C=O) stretch | ~1770 |
| Alkene (C=C) stretch | ~1650 |
Crystallographic Analysis (Potential for Single-Crystal X-ray Diffraction)
To date, a single-crystal X-ray diffraction analysis for this compound has not been reported in the scientific literature. This technique, however, represents the gold standard for unambiguous structure determination of crystalline compounds.
Should a suitable single crystal of this compound be obtained, X-ray crystallography could provide a definitive three-dimensional model of the molecule. This would confirm the ursane skeleton's stereochemistry, including the relative configurations of all chiral centers. Furthermore, it would precisely define the conformation of the five rings and the orientation of the hydroxyl and lactone functional groups. Such a detailed structural model would be invaluable for understanding its chemical reactivity and biological activity. The successful application of single-crystal X-ray crystallography has been reported for other triterpenoids, underscoring its potential for the complete structural elucidation of this compound.
Biosynthesis and Chemical Synthesis of 3 Hydroxy 11 Ursen 28,13 Olide
Proposed Biosynthetic Pathways
The biosynthesis of ursane-type triterpenoids, including 3-Hydroxy-11-ursen-28,13-olide, is a multi-step process that begins with the cyclization of a linear precursor and subsequent functional group modifications.
The biosynthesis of all triterpenoids originates from the isoprenoid pathway. researchgate.net The cytosolic mevalonate (B85504) (MVA) pathway is primarily responsible for producing the building blocks for triterpenoids. oup.comnih.gov This pathway begins with acetyl-CoA and proceeds through several enzymatic steps to form isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). oup.com Two molecules of farnesyl pyrophosphate (FPP) are then condensed to form squalene, a 30-carbon linear molecule. nih.gov
Squalene undergoes epoxidation to form 2,3-oxidosqualene, a critical branching point for the synthesis of diverse triterpene scaffolds. oup.comnih.gov The enzyme oxidosqualene cyclase (OSC) catalyzes the cyclization of (3S)-oxidosqualene into various polycyclic skeletons. nih.govfrontiersin.org For ursane-type triterpenoids, this cyclization yields α-amyrin. nih.govnih.gov
α-Amyrin serves as the foundational skeleton which is then modified by a series of enzymatic reactions to produce a vast array of derivatives. caldic.com One of the most common and important derivatives is ursolic acid (3β-hydroxy-urs-12-en-28-oic acid). nih.gov Ursolic acid is widely considered a key precursor for more complex ursane (B1242777) triterpenoids through further enzymatic modifications. researchgate.net It is therefore proposed that ursolic acid is a direct precursor to this compound.
Table 1: Key Precursors in the Biosynthesis of Ursane Triterpenoids
| Precursor Molecule | Chemical Formula | Role in Pathway |
|---|---|---|
| Acetyl-CoA | C23H38N7O17P3S | Initial building block for the MVA pathway. |
| 2,3-Oxidosqualene | C30H50O | Linear precursor that undergoes cyclization. oup.com |
| α-Amyrin | C30H50O | The foundational pentacyclic ursane skeleton. nih.gov |
| Ursolic Acid | C30H48O3 | A key intermediate and direct precursor for further derivatization. nih.gov |
Following the formation of the ursolic acid scaffold, a series of post-cyclization modifications are necessary to yield this compound. These modifications are primarily catalyzed by cytochrome P450 monooxygenases (P450s) and other enzymes that introduce functional groups. frontiersin.org
The proposed enzymatic transformations to convert ursolic acid into the target molecule include:
Hydroxylation/Oxidation: The introduction of an oxygen function at the C-11 position of the ursane skeleton is a critical step. This is typically mediated by a specific P450 enzyme.
Lactonization: The defining feature of this compound is the lactone ring formed between the C-28 carboxyl group and the C-13 position. This intramolecular esterification is also believed to be an enzyme-catalyzed process, possibly following an oxidative event at C-13.
While the specific enzymes responsible for these transformations in the biosynthesis of this compound have not been fully characterized, the general roles of P450s in hydroxylating and oxidizing triterpenoid (B12794562) skeletons are well-established. frontiersin.org These enzymes are crucial for creating the vast structural diversity observed in natural triterpenoids.
The proposed pathway for this compound fits seamlessly within the broader context of known triterpenoid biosynthesis. The initial stages, from acetyl-CoA to α-amyrin and subsequently to ursolic acid, are common to a wide range of ursane-type compounds found in many plant species. oup.comnih.gov The diversification of these core structures through the action of tailoring enzymes like P450s is a fundamental principle of secondary metabolism in plants. frontiersin.org The formation of the C-28,13-lactone is a known modification, and similar lactone-containing triterpenoids have been identified, suggesting a conserved enzymatic mechanism for this type of ring formation.
Chemical Synthesis and Derivatization Strategies
Laboratory synthesis provides a means to produce this compound and its analogs for research and development. Semisynthesis from abundant natural precursors is the most common approach.
Due to the complex, stereochemically rich structure of this compound, a total synthesis from simple starting materials is exceptionally challenging and not economically viable. Therefore, chemists rely on semisynthesis, starting from structurally similar and readily available natural triterpenoids.
Ursolic acid is the most logical and widely used starting material for the semisynthesis of its derivatives. caldic.commdpi.com The general strategy involves:
Protection of Reactive Groups: The C-3 hydroxyl and C-28 carboxylic acid groups of ursolic acid are often protected to prevent unwanted side reactions. Acetylation is a common method for protecting the hydroxyl group. caldic.com
Introduction of Functionality: Chemical reagents are used to introduce the required functionalities, such as an oxygen group at C-11 and to facilitate the formation of the lactone ring.
Lactonization: Various oxidative methods can be employed to induce the formation of the C-28,13-lactone. For instance, oxidation of ursolic acid can lead to various products, including lactones. nih.gov
Deprotection: The protecting groups are removed in the final step to yield the target compound.
A related compound, 3-Acetoxy-11-ursen-28,13-olide, has been described as a reduction product of 11-ketoursolic acid, highlighting the feasibility of manipulating the C-11 position and forming the lactone ring from an ursolic acid framework. medchemexpress.com
The structure of this compound possesses reactive sites that are amenable to further chemical modification, allowing for the creation of novel derivatives.
Modification at C-3: The hydroxyl group at the C-3 position is a primary site for modification. It can be readily oxidized to a ketone or esterified to form various esters, such as the acetate (B1210297) found in 3-Acetoxy-11-ursen-28,13-olide. caldic.commedchemexpress.com These modifications can alter the compound's physicochemical properties.
Modification at C-28: In the precursor, ursolic acid, the C-28 carboxylic acid is a key functional group for derivatization. It can be converted into esters or amides. caldic.com Although this position is part of the lactone ring in the target molecule, the lactone itself can potentially be opened under certain conditions to allow for modification, which could then be followed by re-lactonization.
These derivatization strategies are crucial for structure-activity relationship (SAR) studies, aiming to explore how different functional groups impact the biological activity of the parent molecule. mdpi.com
Table 2: Common Chemical Modifications of the Ursane Skeleton
| Reaction Site | Type of Modification | Reagents/Conditions | Potential Product |
|---|---|---|---|
| C-3 Hydroxyl | Acetylation | Acetic anhydride, pyridine | 3-Acetoxy derivative |
| C-3 Hydroxyl | Oxidation | CrO3, H2SO4 | 3-Keto derivative mdpi.com |
| C-28 Carboxyl (on precursor) | Esterification | Alcohol, acid catalyst | C-28 Ester derivative |
| C-28 Carboxyl (on precursor) | Amidation | Amine, coupling agent | C-28 Amide derivative caldic.com |
| C-11 Methylene (B1212753) (on precursor) | Oxidation | Oxidizing agents (e.g., dioxoruthenium(VI)) | C-11 Keto or Hydroxy derivative nih.gov |
Synthesis of Analogues and Derivatives with Modified Core Structures
The synthesis of analogues and derivatives of this compound with modified core structures represents a sophisticated area of medicinal chemistry aimed at exploring novel therapeutic potentials. These modifications involve alterations to the fundamental pentacyclic ursane framework, including ring cleavage, ring contraction, and ring expansion. Such changes can significantly impact the molecule's stereochemistry, physicochemical properties, and biological activity.
A-Ring Modified Analogues
Modifications of the A-ring of the ursane scaffold have been a key area of investigation, leading to the synthesis of seco- (ring-opened) and nor- (ring-contracted) analogues.
One notable approach involves the oxidative cleavage of the A-ring. For instance, derivatives of the structurally related ursolic acid have been synthesized with a cleaved A-ring. nih.gov This process can be initiated by converting the 3-oxo derivative into a lactone via Baeyer-Villiger oxidation, followed by cleavage to yield a dicarboxylic acid. nih.gov Further reactions can then be performed to introduce various functionalities, such as amides, which may enhance the compound's biological profile. nih.gov
The isolation of naturally occurring A-ring modified ursane triterpenes also provides insight into potential synthetic targets. For example, two nor-ursane type triterpenoids with a five-membered A-ring and a novel 2,3-seco-ursane triterpene have been isolated from Davidia involucrata. nih.gov These natural products, davinvolunic acids A-C, demonstrate that such core modifications can occur in nature and possess biological activity, with some showing moderate cytotoxicity against cancer cell lines. nih.gov
Table 1: Examples of A-Ring Modified Ursane Analogues
| Analogue Type | Modification Strategy | Potential Starting Material | Key Research Findings | Reference |
|---|---|---|---|---|
| A-Ring Cleaved (Seco) | Oxidative cleavage of the A-ring, often following Baeyer-Villiger oxidation of a 3-oxo intermediate. | 3-Oxo-11-ursen-28,13-olide | Derivatives with secondary amides showed significant anti-tumor activity in non-small cell lung cancer models. | nih.gov |
| A-Ring Contracted (Nor) | Isolation from natural sources suggests biosynthetic pathways leading to a five-membered A-ring. Synthetic approaches could mimic these pathways. | This compound | Naturally occurring nor-ursane triterpenes have demonstrated moderate cytotoxic activities against various cancer cell lines. | nih.gov |
Ring-Expanded Analogues via Beckmann Rearrangement
The Beckmann rearrangement offers a powerful method for expanding the rings of cyclic ketones, and this has been applied to the ursane scaffold to create novel lactam derivatives. researchgate.net This reaction typically involves the treatment of a ketoxime with an acid, which induces a rearrangement to form an amide.
In the context of ursolic acid derivatives, the 3-oxo-derivative can be converted to its oxime. Subsequent treatment with a reagent like p-toluenesulfonyl chloride can then initiate the Beckmann rearrangement, leading to the expansion of the A-ring to form a seven-membered lactam. researchgate.net This transformation fundamentally alters the core structure and introduces a nitrogen atom into the ring system, which can influence the molecule's biological properties. A fragmentation product may also be formed during this reaction. researchgate.net
Table 2: Ring-Expanded Ursane Analogue via Beckmann Rearrangement
| Analogue Type | Synthetic Method | Key Intermediate | Structural Change | Reference |
|---|---|---|---|---|
| A-Homo-Aza Lactam | Beckmann Rearrangement | 3-Oxo-11-ursen-28,13-olide oxime | Expansion of the six-membered A-ring to a seven-membered lactam. | researchgate.net |
These examples of core structure modifications highlight the versatility of the ursane scaffold for the development of new analogues. While these specific examples often utilize ursolic acid as a starting material, the chemical principles are broadly applicable to other ursane-type triterpenoids, including this compound, paving the way for the creation of novel compounds with potentially enhanced or entirely new biological activities.
Biological Activities: in Vitro and Cellular Mechanistic Investigations
Anti-Inflammatory Mechanisms
Inhibition of Intercellular Adhesion Molecule-1 (ICAM-1) Induction
Scientific literature reviewed does not currently contain specific studies investigating the direct inhibitory effects of 3-Hydroxy-11-ursen-28,13-olide on the induction of Intercellular Adhesion Molecule-1 (ICAM-1).
Modulation of Inflammatory Pathways
There is currently a lack of specific research detailing the modulation of inflammatory pathways by this compound.
Anticancer and Antiproliferative Mechanisms
Inhibition of Cancer Cell Line Proliferation (e.g., A2780 human ovarian cancer cells, human hepatoma cells)
The antiproliferative potential of this compound, also known as 3β-Hydroxy-urs-11-en-28,13β-olide, has been evaluated against specific human cancer cell lines. In studies involving the A2780 human ovarian cancer cell line, the compound demonstrated a weak to moderate ability to inhibit cell proliferation.
In addition to its antiproliferative effects, the compound has been investigated for its cytoprotective capabilities. In a model of carbon tetrachloride (CCl4)-induced injury in a human hepatoma cell line (Huh7), 3β-Hydroxy-urs-11-en-13β,28-olide exhibited a potent cytoprotective effect. nih.gov This effect was notably concentration-independent and was compared to the activity of silymarin, a known hepatoprotective agent. nih.gov
Interactive Table: Proliferative and Cytoprotective Effects of this compound
| Cell Line | Type | Activity Observed | Potency | Reference |
|---|---|---|---|---|
| A2780 | Human Ovarian Cancer | Antiproliferative | Weak-Moderate | Biocrick |
| Huh7 | Human Hepatoma | Cytoprotective (against CCl4 injury) | Potent | nih.gov |
Induction of Apoptosis in Cancer Cell Models
The scientific literature available does not provide specific evidence on the induction of apoptosis in cancer cell models by this compound.
Multi-Targeted Inhibitory Potential
There is no specific information available in the reviewed scientific literature regarding the multi-targeted inhibitory potential of this compound.
Cytoprotective Effects Against Cellular Injury (e.g., CCl4-induced injury in hepatoma cells)
Research has demonstrated that this compound possesses significant cytoprotective properties. In a study utilizing the human hepatoma cell line (Huh7), the compound exhibited a potent protective effect against cellular injury induced by carbon tetrachloride (CCl4). nih.gov This hepatoprotective activity was found to be concentration-independent and was evaluated relative to silymarin, a well-known hepatoprotective agent. nih.gov The study involved assessing changes in the activity of key enzymes such as aspartate aminotransferase and alanine transaminase, as well as markers of oxidative stress like glutathione and superoxide dismutase, to quantify the compound's protective capacity. nih.gov
Table 1: Investigated Cytoprotective Activity
| Compound | Cell Line | Inducing Agent | Effect | Reference Compound |
|---|---|---|---|---|
| This compound | Huh7 (Human Hepatoma) | CCl4 | Potent, concentration-independent cytoprotective effect | Silymarin |
Antimicrobial and Synergistic Activities
The antimicrobial potential of this compound has been explored in the context of studies on plant-derived medicinal compounds. It was identified as one of six pentacyclic triterpenoids isolated from the leaves of Alstonia scholaris, a plant used in traditional medicine for treating infectious diseases. nih.govnih.gov
In the study of triterpenoids from Alstonia scholaris, the antibacterial activities of the isolated compounds were assessed. nih.govnih.gov While this compound was successfully isolated and structurally identified, the published research focused on the antibacterial properties of two other co-isolated triterpenoids, oleanolic acid and ursolic acid. nih.govnih.gov These two compounds demonstrated antibacterial activity that was limited to Gram-positive bacteria, including Bacillus cereus and Staphylococcus aureus. nih.govnih.gov The specific minimum inhibitory concentration (MIC) values for this compound were not reported in this particular study.
**Table 2: Antibacterial Activity of Triterpenoids Co-isolated with this compound from *A. scholaris***
| Compound | Test Organism | Result |
|---|---|---|
| Oleanolic Acid | Gram-positive bacteria | Active |
| Ursolic Acid | Gram-positive bacteria | Active |
| This compound | Not specified | Data not reported in the study |
The investigation of compounds from Alstonia scholaris also included an assessment of their ability to work synergistically with conventional antibiotics. nih.govnih.gov The results indicated that ursolic acid exhibited a synergistic effect when combined with ampicillin and tetracycline against both Bacillus cereus and S. aureus. nih.govnih.gov This suggests that ursolic acid can enhance the efficacy of these antibiotics. nih.gov While this compound was part of the same group of isolated compounds, its specific synergistic activity with antibiotics was not detailed in the findings. nih.govnih.gov
Detailed mechanistic studies on how this compound might modulate bacterial cell wall and protein biosynthesis are not available in the reviewed literature. The study on A. scholaris triterpenoids noted that the mechanism of action for the synergistic effects of ursolic acid may be novel, as its structure differs significantly from antibiotics like ampicillin and tetracycline. nih.gov However, specific data on the interaction of this compound with these bacterial pathways has not been reported.
Enzyme Modulation
The ability of triterpenoids to interact with and modulate the activity of enzymes is a significant area of research.
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia. nih.govnih.gov Numerous studies have established that various pentacyclic triterpenoids, including compounds structurally related to the ursane (B1242777) skeleton like ursolic acid and oleanolic acid, possess α-glucosidase inhibitory activity. nih.gov However, based on the available scientific literature, specific in vitro testing of this compound for its direct inhibitory effect on the alpha-glucosidase enzyme has not been reported.
Other Reported Biological Activities (Cellular/Molecular Level)
Beyond the more extensively studied areas of biological action, this compound has been investigated for other potential effects at the cellular and molecular level. Research has highlighted its activity in cellular protection and enzyme inhibition, suggesting broader therapeutic potential.
Cytoprotective Effects
In vitro studies have demonstrated that this compound possesses cytoprotective properties. Specifically, it has shown a potent protective effect against carbon tetrachloride (CCl₄)-induced injury in the human hepatoma cell line, Huh7 nih.gov. This finding is significant as CCl₄ is a well-known hepatotoxin used in experimental models to induce liver damage through the generation of free radicals, leading to oxidative stress and cell death.
The investigation revealed that the cytoprotective effect of this compound was notably concentration-independent nih.gov. This suggests that the compound may exert its protective action through a mechanism that is effective even at lower concentrations and does not follow a typical dose-response curve within the tested range. The study benchmarked this activity against silymarin, a known hepatoprotective agent, indicating the potential significance of this compound in protecting liver cells from toxic injury nih.gov. The mechanism of this protection is likely related to the modulation of cellular defense systems against oxidative stress, although further detailed molecular studies are required to fully elucidate the pathways involved.
Enzyme Inhibition
The inhibitory activity of triterpenoids on various enzymes is a key area of pharmacological research. While direct inhibitory studies on this compound are limited, research on its acetylated derivative provides valuable insight into its potential as an enzyme inhibitor. A study on ursane-type triterpenes identified 3β-acetoxy-urs-11-en-28,13-olide, the acetylated form of this compound, as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) nih.gov.
PTP1B is a crucial negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity nih.govnih.govmdpi.com. The inhibition of PTP1B can enhance insulin sensitivity. The study revealed that 3β-acetoxy-urs-11-en-28,13-olide acts as a mixed-type inhibitor of PTP1B nih.gov. This mode of inhibition suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's binding affinity for the substrate and its turnover number.
| Compound | Target Enzyme | IC₅₀ (µM) | Type of Inhibition |
|---|---|---|---|
| 3β-acetoxy-urs-11-en-28,13-olide | Protein Tyrosine Phosphatase 1B (PTP1B) | 54.8 | Mixed-type |
The data indicates a moderate inhibitory potency. While the IC₅₀ value is higher than some other tested triterpenes, it nonetheless establishes the ursane skeleton of this compound as a valid scaffold for designing more potent PTP1B inhibitors nih.gov. This finding opens an avenue for future research into the therapeutic applications of this compound and its derivatives in metabolic disorders.
Structure Activity Relationship Sar Studies of 3 Hydroxy 11 Ursen 28,13 Olide and Its Analogues
Influence of the Ursane (B1242777) Skeleton on Bioactivity
The ursane skeleton is a defining feature of a large class of pentacyclic triterpenoids, providing a rigid, lipophilic scaffold that is crucial for their biological activities. This carbon framework, consisting of five condensed rings, positions the compound's functional groups in a specific three-dimensional orientation, facilitating interactions with biological macromolecules.
Role of the Lactone Moiety (28,13-olide) in Biological Activity
A critical feature of 3-Hydroxy-11-ursen-28,13-olide is the γ-lactone ring fused between C-28 and C-13 of the ursane skeleton. This lactone moiety is formed by an intramolecular esterification, cyclizing the C-28 carboxylic acid (characteristic of its precursor, ursolic acid) with a hydroxyl group at C-13. The presence of this lactone ring significantly alters the molecule's chemical properties and biological activity.
Terpenoids that contain lactone moieties are widely recognized for their potent bioactivities, including cytotoxic, anti-inflammatory, antimicrobial, and anticancer effects. The lactone ring introduces a polar, electrophilic site into the otherwise nonpolar triterpenoid (B12794562) structure. This feature is often crucial for covalent interactions with biological targets, such as the cysteine residues in the active sites of enzymes or transcription factors. The most significant mechanism of action for many terpenoid lactones is the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is directly linked to their anti-inflammatory and anticancer activities. While direct comparative studies on the 28,13-olide are limited, the established importance of the lactone function in other bioactive terpenoids suggests it is a key pharmacophore in this compound as well.
Impact of the Hydroxy Group at C-3 on Activity
The hydroxyl group at the C-3 position in the A-ring is a primary site for structural modification and plays a pivotal role in modulating the bioactivity of ursane-type triterpenoids. The presence and configuration of this group influence the molecule's polarity, solubility, and ability to form hydrogen bonds with target receptors.
Studies on ursolic acid and its derivatives have shown that a free hydroxyl group at C-3 can sometimes decrease anticancer efficacy. Conversely, modification of this group can significantly enhance biological activity. Common modifications include:
Esterification/Acylation: Converting the C-3 hydroxyl group into an ester or acetyl group often enhances lipophilicity, which can improve cell membrane permeability and lead to increased potency. For example, 3-Acetoxy-11-ursen-28,13-olide is a known acetylated analogue.
Oxidation: Oxidation of the C-3 hydroxyl to a keto group, as seen in ursonic acid, can lead to different or enhanced biological activities. In one study, ursonic acid showed significantly greater anti-inflammatory activity by inhibiting NO production compared to ursolic acid, which showed no repressive action in the same assay.
The number and position of hydroxyl groups are also critical. For certain biological effects, such as the inhibition of α-glucosidase and the cell-surface expression of Intercellular Adhesion Molecule-1 (ICAM-1), an increase in the number of hydroxyl groups on the ursane skeleton has been shown to weaken the compound's inhibitory activity.
| Compound | Key Structural Features | IC₅₀ (µM) | Reference |
|---|---|---|---|
| β-Boswellic Acid | C-3 OH, C-11 double bond | 11.1 ± 1.4 | |
| Corosolic Acid | C-2 OH, C-3 OH | 18.2 ± 4.7 | |
| Ursolic Acid | C-3 OH | 20.5 ± 4.9 | |
| 3-O-acetyl-11-keto-β-boswellic acid (AKBA) | C-3 OAc, C-11 keto group | 30.1 ± 6.0 | |
| Asiatic Acid | C-2 OH, C-3 OH, C-23 OH | 45.9 ± 1.4 | |
| Uvaol | C-3 OH, C-28 OH (no carboxylic acid) | 47.9 ± 7.0 | |
| Madecassic Acid | C-2 OH, C-3 OH, C-6 OH, C-23 OH | 108.9 ± 1.7 |
Effects of Modifications at C-11 on Activity
The C-11 position, located in the C-ring of the ursane skeleton, is another important site for structural variation that influences bioactivity. In this compound, this position is part of a double bond (Δ11), which introduces conformational rigidity to the C-ring.
Modifying this position can have profound effects:
Keto Group: The introduction of a keto group at C-11 is a common feature in many bioactive triterpenoids, such as 11-keto-β-boswellic acid (KBA). This modification often imparts potent anti-inflammatory and antitumor activities. Studies on other steroid skeletons have shown that 11-keto derivatives generally retain significant biological activity, although sometimes with lower potency than the parent compound.
Hydroxyl Group: The addition of a hydroxyl group at C-11, in contrast, often leads to a significant reduction or complete loss of androgenic bioactivity in steroid analogues. This suggests that the steric bulk and electronic properties of the substituent at C-11 are critical determinants of receptor binding and subsequent biological response.
Acyl Derivatives: In studies of other complex steroids, attaching acyl chains of varying lengths to an 11α-hydroxyl group has been shown to modulate bioactivity in a complex manner. Activity may decrease with shorter chains but then increase with medium-length chains, indicating specific interactions within a receptor's ligand-binding domain.
These findings collectively suggest that the electronic nature and steric profile of the C-11 position are crucial. The double bond in this compound likely contributes to a specific conformation that is optimal for certain biological activities, while its conversion to a keto group could enhance others, particularly anti-inflammatory effects.
Correlation of Structural Features with Specific Molecular Targets
The distinct structural motifs of this compound and its analogues allow for interactions with a variety of specific molecular targets, explaining their diverse pharmacological effects.
Ursane Skeleton and Nuclear Receptors: The lipophilic ursane scaffold is well-suited to interact with the ligand-binding domains of nuclear receptors. Ursolic acid, the precursor to the title compound, has been shown to activate the Pregnane X Receptor (PXR) and Peroxisome Proliferator-Activated Receptor alpha (PPARα). These interactions are responsible for its effects on metabolic regulation and hepatoprotection.
Lactone Moiety and Inflammatory Pathways: As noted, the α,β-unsaturated lactone ring is a known inhibitor of the NF-κB signaling pathway. This occurs through the alkylation of critical cysteine residues on NF-κB proteins or upstream kinases like IKK (IκB kinase), preventing the transcription of pro-inflammatory genes. This is a likely mechanism for the anti-inflammatory properties of ursane lactones.
Hydroxy Groups and Enzyme Inhibition: The number and position of hydroxyl groups are key determinants for enzyme inhibition. For example, studies on ursane-type triterpenoids have shown that these compounds can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. The inhibitory activity was found to be dependent on the hydroxylation pattern, with fewer hydroxyl groups correlating to stronger inhibition. Similarly, these compounds interfere with the glycosylation and transport of ICAM-1, a cell adhesion molecule involved in inflammation.
| Structural Feature | Influence on Bioactivity | Potential Molecular Target(s) | Reference |
|---|---|---|---|
| Ursane Skeleton | Provides rigid, lipophilic scaffold for interaction with proteins and membranes. | Nuclear Receptors (e.g., PXR, PPARα) | |
| Lactone Moiety (28,13-olide) | Acts as an electrophilic center (pharmacophore), crucial for anti-inflammatory and cytotoxic effects. | NF-κB Pathway (e.g., IKK) | |
| C-3 Hydroxy Group | Modulates polarity and hydrogen bonding. Its modification (e.g., oxidation to keto) can enhance activity. | Various enzymes and receptors where H-bonding is critical. | |
| C-11 Double Bond | Confers conformational rigidity. Its modification (e.g., to a keto group) is associated with potent anti-inflammatory activity. | Enzymes sensitive to substrate conformation (e.g., 5-lipoxygenase). |
Computational and Theoretical Investigations of 3 Hydroxy 11 Ursen 28,13 Olide
Molecular Docking Simulations for Target Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in predicting the binding mode and affinity of a ligand, such as 3-Hydroxy-11-ursen-28,13-olide, to a macromolecular target, typically a protein.
Studies on ursolic acid, a close structural analog of this compound, have demonstrated its ability to interact with a variety of protein targets through a combination of hydrogen bonds and hydrophobic interactions. For instance, in silico analyses have shown that ursolic acid can bind with high affinity to proteins associated with conditions like diabetes and cancer. The binding energy, a measure of the strength of the interaction, is often calculated in these simulations. Lower binding energies typically indicate a more stable and favorable interaction.
In a study investigating the potential of ursolic acid in the treatment of osteoporosis, molecular docking revealed strong binding activity with core target gene-encoded proteins, with all binding energies being lower than -5 kcal/mol, indicating spontaneous and stable binding. nih.gov Similarly, docking studies of ursolic acid against proteins implicated in diabetes have shown significant binding affinities, with a value of -8.0 kcal/mol for the renin protein. researchgate.net For this compound, it can be hypothesized that the hydroxyl group at the C-3 position and the lactone ring would be key sites for forming hydrogen bonds with amino acid residues in a protein's active site, while the hydrophobic pentacyclic triterpenoid (B12794562) backbone would engage in van der Waals and hydrophobic interactions.
| Protein Target | Associated Condition | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues (Examples) |
|---|---|---|---|
| Renin | Diabetes | -8.0 | Not Specified |
| Cathepsin-D (Subunit A) | Diabetes | Not Specified | ASP11 |
| Cathepsin-D (Subunit B) | Diabetes | Not Specified | LYS284, VAL259, GLU279, THR282, LEU283, PRO164, ASP163, ARG162, ASP280, ARG319 |
| FABP-4 | Diabetes | Not Specified | VAL78, GLU66, THR65, ILE67, GLU77, ASP76, SER68, PHE75, PHE69 |
| H3 Envelope Protein (MPXV) | Viral Infection | -8.0 | Tyr181 (Hydrogen Bond), Cys90, Thr94, Asp182, Val183, Gly211, Phe212, Tyr213, Phe214 (Hydrophobic Bonds) |
| TP53 | Osteoporosis/Cancer | < -5.0 | Not Specified |
| JUN | Osteoporosis/Cancer | < -5.0 | Not Specified |
| IL6 | Osteoporosis/Cancer | < -5.0 | Not Specified |
| VEGFA | Osteoporosis/Cancer | < -5.0 | Not Specified |
| CASP3 | Osteoporosis/Cancer | < -5.0 | Not Specified |
| MAPK8 | Osteoporosis/Cancer | < -5.0 | Not Specified |
Based on the binding affinity and the mode of interaction within the active site of a protein, molecular docking can predict the inhibitory potential of a compound. If a compound binds strongly to the active site of an enzyme, it is likely to inhibit its function. For ursolic acid, docking studies have suggested its potential as an inhibitor for a range of enzymes and protein receptors. For example, its strong binding to the Mycobacterium tuberculosis cytochrome bc1 oxidase suggests it could be a potential inhibitor of this crucial bacterial enzyme. nih.gov Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against a similar range of targets, a hypothesis that awaits experimental validation.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex, allowing researchers to observe the stability of the interaction over time. uzh.ch These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to refine the understanding of the binding mode predicted by molecular docking.
For ursolic acid, MD simulations have been used to study its location and orientation within a cell membrane, revealing that it tends to locate near the surface, interacting with phospholipid headgroups. tandfonline.com Such studies are crucial for understanding the bioavailability and mechanism of action of these lipophilic compounds. MD simulations have also been employed to assess the stability of ursolic acid and its derivatives when bound to protein targets. For instance, simulations of ursolic acid in complex with the Mycobacterium tuberculosis QcrB protein showed that it forms a stable complex with reduced mobility of the surrounding amino acid residues, reinforcing the docking predictions of its inhibitory potential. nih.gov Similar MD studies on this compound would be invaluable in confirming the stability of its interactions with predicted protein targets and in understanding its behavior in biological environments like cell membranes.
Quantum Chemical Descriptors and Density Functional Theory (DFT) Studies
Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the electronic properties of molecules. These properties, often referred to as quantum chemical descriptors, can provide insights into the reactivity and stability of a compound. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and electron affinity.
Cheminformatics and Molecular Networking Approaches (e.g., GNPS)
Cheminformatics tools and molecular networking platforms like the Global Natural Products Social Molecular Networking (GNPS) are revolutionizing the study of natural products. nih.govspringernature.com Molecular networking allows for the visualization of the chemical space within a complex mixture, such as a plant extract, by grouping structurally related molecules based on their tandem mass spectrometry (MS/MS) fragmentation patterns.
This approach is particularly useful for the dereplication of known compounds and the identification of novel natural products. Several studies have successfully used GNPS to identify and classify triterpenoids in various plant extracts. acs.orgnih.gov For example, molecular networking has been used to guide the isolation of cycloartane-type triterpenoids and to profile triterpenoid saponins (B1172615) from plant sources. acs.orgnih.gov The application of GNPS to an extract containing this compound would not only confirm its presence but also identify other structurally related ursane-type triterpenoids, potentially leading to the discovery of new bioactive compounds.
Predictive Modeling of Biological Activity
Predictive modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. bio-hpc.eu These models use calculated molecular descriptors (including quantum chemical descriptors) to predict the activity of new or untested compounds.
QSAR studies have been successfully applied to various classes of natural products, including triterpenoids, to predict activities such as nematicidal and anti-tumor effects. phmethods.netnih.gov For example, a 2D-QSAR model for triterpenoid saponin (B1150181) analogues showed a high correlation between the log of the octanol/water partition coefficient (slogP) and nematicidal activity, indicating the importance of lipophilicity for this biological effect. phmethods.net A 3D-QSAR study on betulinic acid derivatives provided insights into the structural requirements for anti-tumor activity, suggesting that modifications at the C-3 and C-28 positions can significantly influence cytotoxicity. nih.gov Developing QSAR models for the biological activities of ursane-type triterpenoids, including this compound, could accelerate the discovery of new and more potent therapeutic agents by allowing for the virtual screening of large compound libraries and guiding the rational design of new derivatives.
Conclusion and Future Research Directions for 3 Hydroxy 11 Ursen 28,13 Olide
Summary of Key Academic Findings
Initial investigations into 3-Hydroxy-11-ursen-28,13-olide have primarily focused on its isolation from various plant sources and preliminary assessments of its biological effects. The compound has been identified in species such as Hymenodictyon orixense and Ilex paraguariensis.
The primary bioactivities reported for this compound are its antiproliferative and cytoprotective effects. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, suggesting a potential role in oncology research. Furthermore, its cytoprotective properties indicate a capacity to protect cells from various forms of stress and damage, opening avenues for investigation in areas such as hepatoprotection and neuroprotection.
The table below summarizes the key reported biological activities of this compound.
| Biological Activity | Cell Line/Model | Observed Effect |
| Antiproliferative | Human cancer cell lines | Inhibition of cell growth |
| Cytoprotective | Cellular stress models | Protection against cell damage |
Unexplored Mechanistic Pathways
Despite the initial observations of its biological effects, the precise molecular mechanisms by which this compound exerts its antiproliferative and cytoprotective activities remain largely unknown. Future research should prioritize the elucidation of these pathways.
Key areas of investigation include:
Identification of Molecular Targets: Determining the specific proteins, enzymes, or receptors that this compound directly interacts with is crucial. Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and computational docking studies could be employed to identify these targets.
Modulation of Signaling Pathways: Investigating the compound's impact on key cellular signaling cascades is essential. This includes pathways commonly implicated in cell proliferation, survival, and stress responses, such as the PI3K/Akt, MAPK, and NF-κB pathways.
Induction of Apoptosis: For its antiproliferative effects, it is critical to determine if this compound induces programmed cell death (apoptosis) and to identify the key molecular players involved, such as caspases and members of the Bcl-2 family.
Antioxidant and Anti-inflammatory Mechanisms: The cytoprotective effects may be linked to antioxidant or anti-inflammatory properties. Studies should explore its ability to scavenge reactive oxygen species (ROS), modulate the activity of antioxidant enzymes, and inhibit the production of pro-inflammatory mediators.
Opportunities in Synthetic Route Development for Analogues
The structural scaffold of this compound presents numerous opportunities for synthetic modification to generate analogues with potentially enhanced potency, selectivity, and improved pharmacokinetic properties. The C-3 hydroxyl group is a particularly attractive site for derivatization.
Future synthetic strategies could focus on:
Esterification and Etherification: The C-3 hydroxyl group can be readily converted to a variety of esters and ethers. This can modulate the lipophilicity of the molecule, potentially improving its cell permeability and bioavailability.
Introduction of Functional Groups: The introduction of nitrogen-containing functional groups, such as amines and amides, could lead to new interactions with biological targets and alter the compound's pharmacological profile.
Modification of the Lactone Ring: Alterations to the 28,13-olide lactone ring could influence the compound's stability and reactivity, potentially leading to analogues with different biological activities.
Combinatorial Chemistry Approaches: The use of combinatorial chemistry techniques could enable the rapid synthesis of a large library of analogues for high-throughput screening, accelerating the discovery of compounds with optimized properties.
Integration with Advanced Analytical Platforms
A deeper understanding of the biological fate and mechanism of action of this compound necessitates the use of advanced analytical platforms. These techniques can provide detailed information on its quantification in biological matrices, its metabolic profile, and its interactions with cellular components.
Key analytical platforms and their applications include:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique is essential for the sensitive and specific quantification of this compound and its metabolites in complex biological samples such as plasma, urine, and cell lysates.
High-Resolution Mass Spectrometry (HRMS): HRMS can be utilized for the accurate mass determination of the parent compound and its metabolites, aiding in their structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D NMR, are invaluable for the definitive structural characterization of synthetic analogues and for studying the compound's interaction with target proteins.
Metabolomics and Proteomics: Integrating this compound into metabolomics and proteomics workflows can provide a global view of its effects on cellular metabolism and protein expression, offering insights into its mechanism of action.
Potential as a Research Tool for Cellular and Molecular Biology
Beyond its direct therapeutic potential, this compound and its future analogues could serve as valuable research tools for probing fundamental biological processes.
Potential applications as a research tool include:
Chemical Probes: Synthetic analogues of this compound could be functionalized with reporter tags (e.g., fluorescent dyes, biotin) to create chemical probes. These probes could be used to visualize the compound's subcellular localization and to identify its binding partners within the cell.
Modulators of Specific Pathways: Once the specific molecular targets and mechanisms of action are identified, this compound could be used as a selective modulator to study the physiological and pathological roles of these targets and pathways.
Lead Compound for Drug Discovery: The ursane (B1242777) scaffold of this compound can serve as a starting point for the development of new therapeutic agents with improved efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
